molecular formula C5H9Cl B1656227 3-Chloro-2-methyl-1-butene CAS No. 5166-35-8

3-Chloro-2-methyl-1-butene

Cat. No.: B1656227
CAS No.: 5166-35-8
M. Wt: 104.58 g/mol
InChI Key: UCUDJURUNUQAHQ-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-1-butene is an organic compound with the molecular formula C5H9Cl. It is a chlorinated hydrocarbon that belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-methyl-1-butene can be synthesized through several methods, including:

  • Hydrochlorination of 2-methyl-1-butene: This involves the addition of hydrogen chloride (HCl) to 2-methyl-1-butene in the presence of a suitable catalyst, such as aluminum chloride (AlCl3).

  • Dehydrohalogenation of 3-chloro-2-methylbutane: This method involves the elimination of hydrogen chloride from 3-chloro-2-methylbutane using a strong base, such as potassium tert-butoxide (KOtBu).

Industrial Production Methods: In industrial settings, this compound is typically produced through the chlorination of 2-methyl-1-butene using chlorine gas (Cl2) in the presence of ultraviolet (UV) light or a radical initiator. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-methyl-1-butene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form 3-chloro-2-methyl-1-butanol or 3-chloro-2-methyl-1-butanone, depending on the reaction conditions.

  • Reduction: Reduction of this compound can lead to the formation of 3-chloro-2-methylbutane.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by another nucleophile, such as an alcohol or amine.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used, often in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 3-chloro-2-methyl-1-butanol, 3-chloro-2-methyl-1-butanone

  • Reduction: 3-chloro-2-methylbutane

  • Substitution: Various substituted products depending on the nucleophile used

Scientific Research Applications

3-Chloro-2-methyl-1-butene is utilized in various scientific research fields, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

  • Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

  • Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-1-butene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the compound acts as an electrophile, with the chlorine atom being a good leaving group. The reaction proceeds through the formation of a carbocation intermediate, followed by the attack of the nucleophile.

Molecular Targets and Pathways Involved:

  • Oxidation: Involves the formation of carbonyl compounds through the addition of oxygen atoms.

  • Reduction: Involves the addition of hydrogen atoms to the double bond.

  • Substitution: Involves the replacement of the chlorine atom with another functional group.

Comparison with Similar Compounds

  • 1-chloro-3-methylbut-2-ene

  • 2-chloro-2-methylbut-1-ene

  • 3-chloro-2-methylbutane

Properties

IUPAC Name

3-chloro-2-methylbut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl/c1-4(2)5(3)6/h5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUDJURUNUQAHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871118
Record name 3-Chloro-2-methylbut-1-ene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5166-35-8
Record name 3-Chloro-2-methyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5166-35-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005166358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-2-methylbut-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylbut-1-ene
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Record name 3-CHLORO-2-METHYL-1-BUTENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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